

# A Preliminary Investigation of DC-U4106 in Cancer Research: A Technical Guide

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## Compound of Interest

Compound Name: DC-U4106

Cat. No.: B15566364

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This technical guide provides an in-depth overview of the preliminary research surrounding **DC-U4106**, a novel small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), and its potential applications in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further investigation and drug development efforts.

## Core Findings at a Glance

**DC-U4106** has been identified as a promising drug candidate for the treatment of estrogen receptor-positive (ER-positive) breast cancer.<sup>[1]</sup> Research indicates that **DC-U4106** targets the ubiquitin pathway, leading to the degradation of Estrogen Receptor Alpha (ER $\alpha$ ), a key driver in the majority of breast cancers.<sup>[1][2]</sup> In preclinical models, **DC-U4106** has demonstrated significant inhibition of tumor growth with minimal toxicity.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for **DC-U4106**.

Parameter	Value	Target	Notes
Binding Affinity (Kd)	4.7 $\mu$ M	USP8	
Inhibitory Concentration (IC50)	1.2 $\mu$ M	USP8	
Inhibitory Concentration (IC50)	58.4 $\mu$ M	USP2	Selective over USP2.
Activity	No activity	USP7	Demonstrates selectivity against USP7.

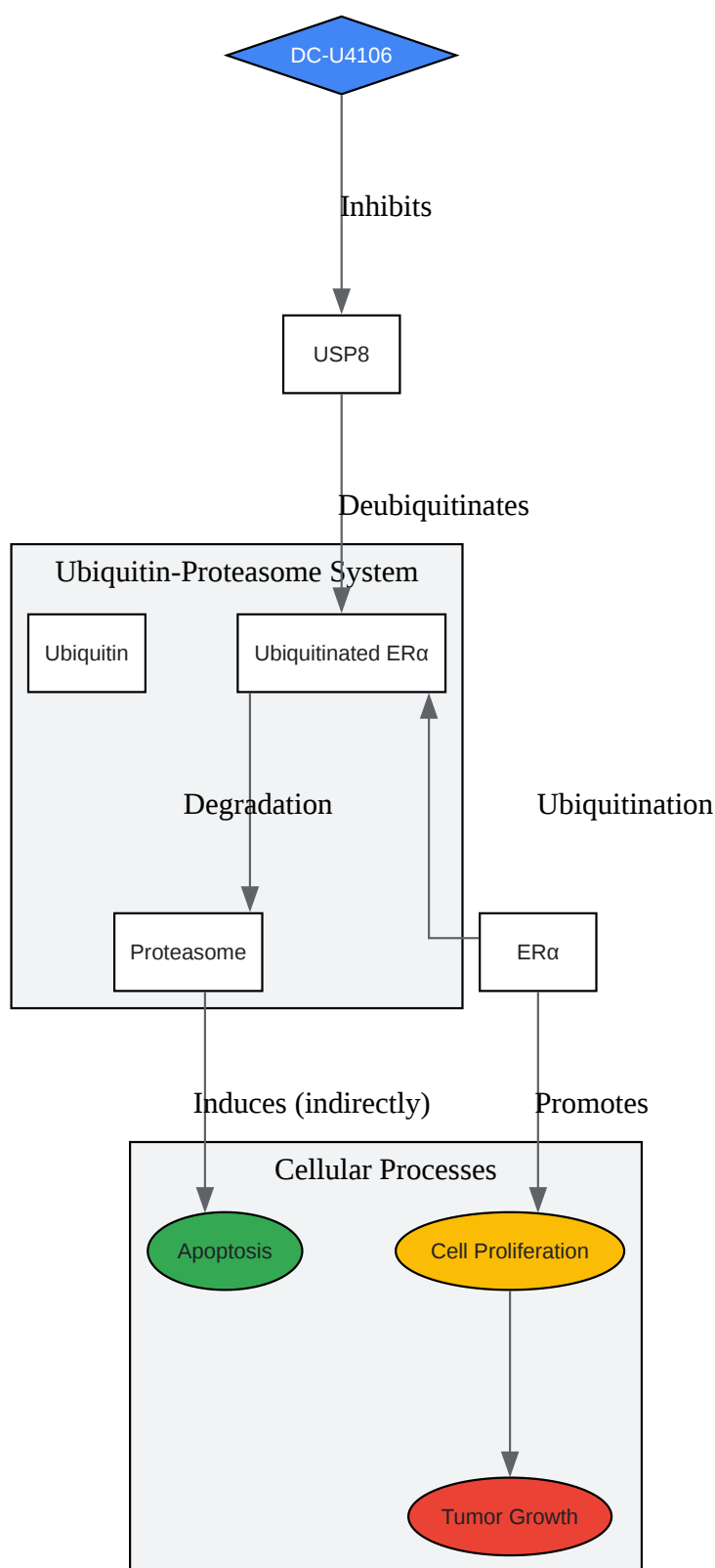
Table 1: In Vitro Efficacy of **DC-U4106**.[\[2\]](#)

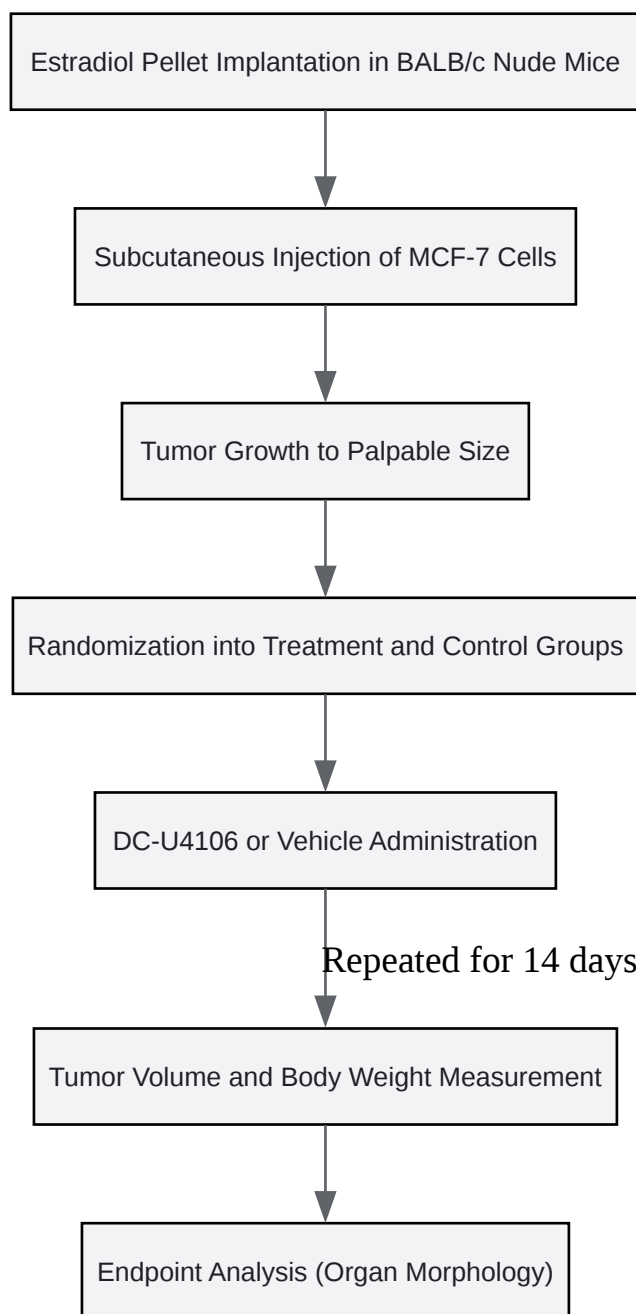
Animal Model	Dosage and Administration	Treatment Duration	Outcome
BALB/c nude mice with MCF-7 xenografts	5 mg/kg or 20 mg/kg, intraperitoneal injection every 2 days	14 days	Significant tumor growth inhibition at 20 mg/kg with no significant effects on body weight or organ morphology.

Table 2: In Vivo Efficacy of **DC-U4106**.[\[2\]](#)

## Signaling Pathway and Mechanism of Action

**DC-U4106** functions by inhibiting USP8, a deubiquitinating enzyme. In the context of ER-positive breast cancer, USP8 is understood to stabilize ER $\alpha$  by removing ubiquitin tags, thereby preventing its degradation by the proteasome. By inhibiting USP8, **DC-U4106** promotes the ubiquitination and subsequent degradation of ER $\alpha$ . This leads to a reduction in the levels of ER $\alpha$  and its downstream target genes, such as the progesterone receptor (PR), ultimately inhibiting the proliferation of cancer cells and inducing apoptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)





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## References

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